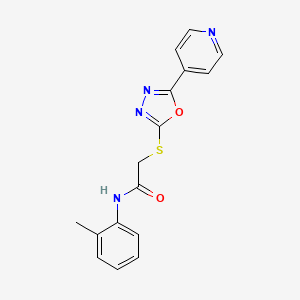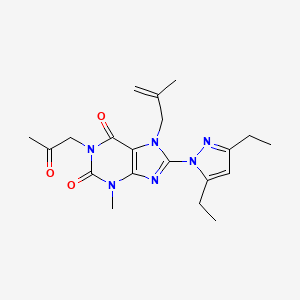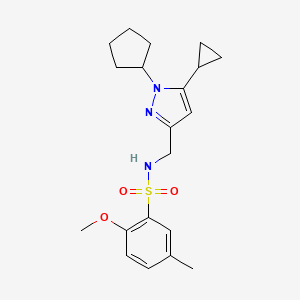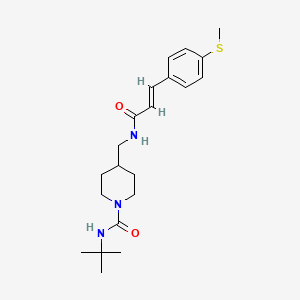![molecular formula C16H15N3O B2712517 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 891767-38-7](/img/structure/B2712517.png)
2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines are important fused bicyclic heterocycles that have wide-ranging applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines can be achieved through a one-pot sequential four-component condensation reaction . This involves the reaction of an amine, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, an aldehyde, and 1H-benzo[d]imidazol-2-amine . The reaction proceeds without the use of a catalyst .Molecular Structure Analysis
The molecular structure of “2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” can be analyzed using various spectroscopic techniques such as Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray analysis (EDX), field emission scanning electron microscopy (FESEM), thermo gravimetric analysis (TGA), and X-ray diffraction (XRD) .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine derivatives, including “2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde”, have been studied for their inhibitory performance against mild steel corrosion in 1 mol L−1 HCl solution . The compounds showed outstanding inhibition performance, with the inhibition efficiency achieving 91.9% for OPIP and 90.5% for DPIP at a concentration of 0.1 mmol L−1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” can be determined using various techniques. For instance, the yield, melting point, and spectroscopic data (1H NMR, 13C NMR, IR, MS) can provide valuable information about the compound .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde, focusing on six unique applications:
Pharmaceutical Development
2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is being explored for its potential as a pharmaceutical intermediate. Its unique structure allows it to act as a precursor in the synthesis of various bioactive compounds. Researchers are investigating its role in developing new drugs, particularly those targeting specific enzymes and receptors involved in diseases such as cancer and inflammatory disorders .
Anti-inflammatory Agents
This compound has shown promise as a potential anti-inflammatory agent. Studies have demonstrated its ability to inhibit the COX-2 enzyme, which plays a crucial role in the inflammatory process . By selectively targeting COX-2, it may help reduce inflammation with fewer side effects compared to non-selective inhibitors.
Antimicrobial Applications
Research indicates that derivatives of imidazo[1,2-a]pyrimidine, including 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde, possess significant antimicrobial properties. These compounds are being tested against a variety of bacterial and fungal strains, showing potential as new antimicrobial agents to combat resistant pathogens .
Material Science
In material science, this compound is being studied for its electronic properties. Its molecular structure allows for the formation of stable, conductive polymers, which can be used in the development of advanced materials for electronic devices, sensors, and other applications .
Chemical Synthesis
As a versatile intermediate, 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is valuable in organic synthesis. It can be used to create a variety of complex molecules, facilitating the development of new chemical reactions and methodologies. This makes it a useful tool in both academic and industrial research settings .
Biological Probes
The compound is also being utilized as a biological probe in research. Its ability to interact with specific biological targets makes it useful for studying cellular processes and mechanisms. Researchers use it to label and track molecules within cells, aiding in the understanding of complex biological systems .
将来の方向性
The future directions for the study of “2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” could involve further exploration of its potential applications in various fields. For instance, its inhibitory performance against mild steel corrosion suggests potential applications in materials science . Additionally, the significant activity of imidazo[1,2-a]pyrimidine derivatives against MDR-TB and XDR-TB suggests potential applications in medicinal chemistry .
作用機序
Target of Action
2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde primarily targets specific enzymes and receptors within the cell. This compound is known to interact with kinases, which are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By targeting these kinases, 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can modulate signaling pathways that are essential for cellular function .
Mode of Action
The mode of action of 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves binding to the active site of its target kinases. This binding inhibits the kinase activity, preventing the phosphorylation of downstream substrates. As a result, the signaling pathways that rely on these kinases are disrupted. This inhibition can lead to a reduction in cell proliferation and induction of apoptosis in cancer cells, making 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde a potential therapeutic agent .
Biochemical Pathways
2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde affects several biochemical pathways, particularly those involved in cell cycle regulation and apoptosis. By inhibiting key kinases, this compound can interfere with the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth. Additionally, it can impact the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation. These disruptions in signaling pathways can result in the suppression of tumor growth and enhanced cell death .
Pharmacokinetics
The pharmacokinetics of 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is absorbed through the gastrointestinal tract and distributed throughout the body, reaching various tissues. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is eventually excreted via the kidneys. The bioavailability of 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is influenced by its solubility and stability in the biological environment .
Result of Action
The molecular and cellular effects of 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde include the inhibition of cell proliferation and induction of apoptosis. By targeting and inhibiting specific kinases, this compound disrupts critical signaling pathways, leading to cell cycle arrest and programmed cell death. These effects are particularly significant in cancer cells, where uncontrolled proliferation is a hallmark. Thus, 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde shows promise as an anti-cancer agent .
Action Environment
The action of 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the stability of this compound may be affected by the acidic or basic conditions within different tissues. Additionally, interactions with other drugs or biomolecules can alter its efficacy and potency. Understanding these environmental influences is crucial for optimizing the therapeutic use of 2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde .
: Functionalization of imidazo[1,2-a]pyridines via radical reactions : Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues : Imidazo[1,2-a]pyrimidine as a New Antileishmanial Pharmacophore : 2-(2,4,5-TRIMETHYLPHENYL)IMIDAZO[1,2-A]PYRIMIDINE : 2-(2,4,5-TRIMETHYLPHENYL)IMIDAZO[1,2-A]PYRIMIDINE : Frontiers | Imidazo [1,2-a] Pyrimidine Derivatives as Effective
特性
IUPAC Name |
2-(2,4,5-trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-7-12(3)13(8-11(10)2)15-14(9-20)19-6-4-5-17-16(19)18-15/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJPHDJGAUBDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2=C(N3C=CC=NC3=N2)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2712439.png)



![(E)-3-(dimethylamino)-1-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-propen-1-one](/img/structure/B2712444.png)

![2-({2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2712446.png)



![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide](/img/structure/B2712453.png)
![N'-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide](/img/structure/B2712454.png)
![(E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2712455.png)